

Measuring MTHFD2 Inhibition by DS18561882: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DS18561882	
Cat. No.:	B8095293	Get Quote

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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial to one-carbon (1C) metabolism. This pathway is essential for the biosynthesis of nucleotides and amino acids, which are fundamental for rapidly proliferating cells, including cancerous ones.[1] [2] Unlike its cytosolic counterpart MTHFD1, MTHFD2 is highly expressed in embryonic and tumor tissues while having low to non-existent expression in most healthy adult tissues, making it a compelling target for cancer therapy.[2] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired DNA synthesis and repair, and can ultimately trigger cell death in cancer cells. **DS18561882** is a potent and isozyme-selective inhibitor of MTHFD2.[3][4] These application notes provide detailed protocols for measuring the inhibitory effect of **DS18561882** on MTHFD2, both biochemically and in a cellular context.

Data Presentation

The inhibitory activity of **DS18561882** against MTHFD2 has been quantified in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **DS18561882**



Parameter	Target Enzyme	Value	Reference
IC50	MTHFD2	0.0063 μM (6.3 nM)	[3][4][5][6]
IC50	MTHFD1	0.57 μM (570 nM)	[3][4][5][6]
GI50	MDA-MB-231 cells	140 nM	[3][5]

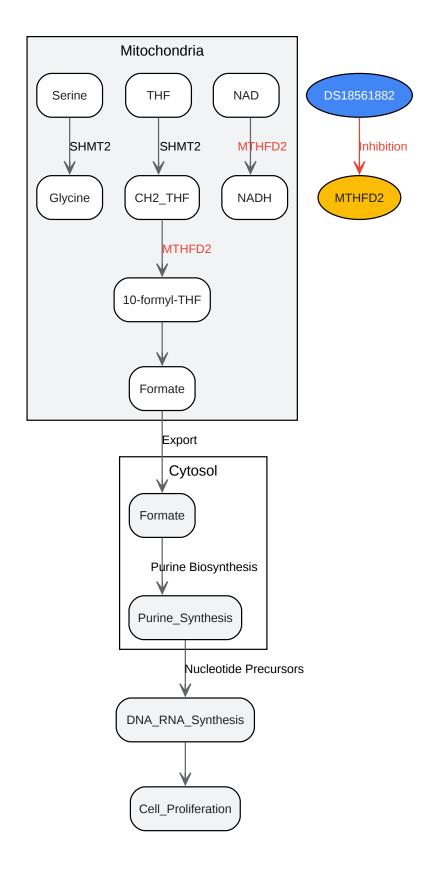
Table 2: In Vivo Efficacy of **DS18561882**

Animal Model	Cell Line	Dose	Effect	Reference
Mouse Xenograft	MDA-MB-231 (Breast Cancer)	300 mg/kg (oral, twice daily)	67% Tumor Growth Inhibition (TGI)	[3][6]

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

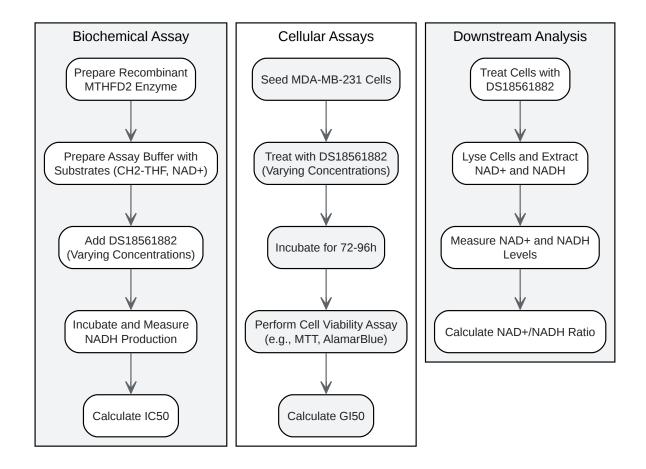




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MTHFD2 in One-Carbon Metabolism.





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Workflow for Measuring MTHFD2 Inhibition.

Experimental Protocols MTHFD2 Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of **DS18561882** on the enzymatic activity of MTHFD2 by quantifying the production of NADH.

Materials:

- Recombinant human MTHFD2 protein
- DS18561882



- 5,10-methylenetetrahydrofolate (CH2-THF) as substrate
- Nicotinamide adenine dinucleotide (NAD+) as a cofactor
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT
- 96-well microplate (black, clear bottom for fluorescence)
- Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm for NADH)

Procedure:

- Compound Preparation: Prepare a stock solution of DS18561882 in DMSO. Create a serial dilution of DS18561882 in the assay buffer to achieve a range of desired concentrations.
- Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:
 - Assay Buffer
 - Recombinant human MTHFD2 protein (final concentration, e.g., 10-50 nM)
 - DS18561882 at various concentrations or vehicle (DMSO) for control.
- Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates:
 - NAD+ (final concentration, e.g., 500 μM)
 - CH2-THF (final concentration, e.g., 50 μM)
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
- Detection: Measure the fluorescence of NADH produced in each well using a microplate reader.
- Data Analysis:



- Subtract the background fluorescence (wells without enzyme).
- Calculate the percentage of inhibition for each concentration of **DS18561882** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This cell-based assay determines the effect of MTHFD2 inhibition by **DS18561882** on the proliferation of cancer cells.

Materials:

- MDA-MB-231 human breast cancer cell line
- DS18561882
- Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, AlamarBlue, or CellTiter-Glo)
- Microplate reader

Procedure:

- Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7][8]
- Treatment: The next day, treat the cells with a serial dilution of DS18561882 prepared in a complete growth medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plates for 72 to 96 hours at 37°C with 5% CO2.[9]



Viability Measurement:

- For MTT assay: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 μL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.[10]
- For AlamarBlue assay: Add 10 μL of AlamarBlue reagent to each well and incubate for 2-4 hours. Read the fluorescence (Excitation: 560 nm, Emission: 590 nm).[11]

Data Analysis:

- Subtract the background reading from all wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicletreated cells.
- Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Measurement of Cellular NAD+/NADH Ratio

Inhibition of MTHFD2, an NAD+-dependent enzyme, can alter the cellular NAD+/NADH ratio. This protocol outlines a method to measure this change.

Materials:

- Cultured cells (e.g., MDA-MB-231)
- DS18561882
- Ice-cold PBS
- Acidic Extraction Buffer (for NAD+): 0.5 M Perchloric Acid (HClO4)
- Alkaline Extraction Buffer (for NADH): 0.1 M NaOH with 1 mM EDTA
- Neutralization Buffer (for acidic extract): 3 M Potassium Carbonate (K2CO3)



- Neutralization Buffer (for alkaline extract): 0.1 M HCl
- Commercially available NAD+/NADH assay kit (enzymatic cycling assay, colorimetric or fluorometric)
- Microcentrifuge tubes
- Microplate reader

Procedure:

- Cell Treatment and Harvesting:
 - Culture cells to ~80% confluency and treat with **DS18561882** at the desired concentration and for the desired time.
 - After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
 - For adherent cells, scrape them in PBS and pellet by centrifugation.

Extraction:

- For NAD+: Resuspend the cell pellet in ice-cold Acidic Extraction Buffer. Vortex vigorously and incubate on ice for 15 minutes. Centrifuge at 13,000 x g for 10 minutes at 4°C.[12]
- For NADH: Resuspend a separate cell pellet in ice-cold Alkaline Extraction Buffer. Heat at 80°C for 10 minutes, then place on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C.[13]

· Neutralization:

- NAD+ Extract: Carefully transfer the supernatant to a new tube and neutralize by adding Neutralization Buffer (K2CO3) until the pH is between 7 and 8. Incubate on ice for 10 minutes to precipitate potassium perchlorate. Centrifuge to clarify the supernatant.[12]
- NADH Extract: Carefully transfer the supernatant to a new tube and neutralize with Neutralization Buffer (HCl) to a pH between 7 and 8.
- Quantification:



 Use a commercial NAD+/NADH assay kit to measure the concentration of NAD+ and NADH in the respective extracts according to the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a colored or fluorescent product.[14] [15][16]

Data Analysis:

- Determine the concentrations of NAD+ and NADH from the standard curve provided in the kit.
- Normalize the values to the protein concentration of the initial cell lysate (determined by a BCA or Bradford assay from a parallel sample).
- Calculate the NAD+/NADH ratio for both treated and untreated samples and compare.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to accurately measure the inhibition of MTHFD2 by **DS18561882**. By employing a combination of biochemical and cell-based assays, investigators can thoroughly characterize the potency and efficacy of this inhibitor, contributing to a deeper understanding of its therapeutic potential in cancers that overexpress MTHFD2.

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Methodological & Application





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- To cite this document: BenchChem. [Measuring MTHFD2 Inhibition by DS18561882: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#how-to-measure-mthfd2-inhibition-by-ds18561882]

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